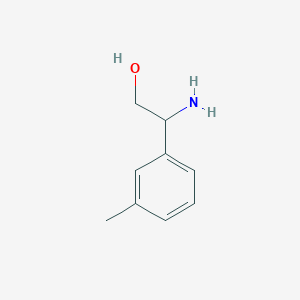

2-Amino-2-(3-methylphenyl)ethan-1-ol

Beschreibung

2-Amino-2-(3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Structurally, it consists of a phenyl ring substituted with a methyl group at the meta position (3-methylphenyl) and an ethanolamine side chain (NH₂-CH₂-CH₂-OH). This compound is part of a broader class of aromatic amino alcohols, which are pivotal intermediates in pharmaceutical synthesis and catalysis. The stereochemistry of this compound is significant, as its (S)-enantiomer (CAS: 1026230-99-8) is commercially available with a purity of 95% .

The 3-methylphenyl substituent confers distinct steric and electronic properties compared to other positional isomers or halogenated derivatives.

Eigenschaften

IUPAC Name |

2-amino-2-(3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene, which is then reduced to 2-Amino-2-(3-methylphenyl)ethan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(3-methylphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound or other optimized synthetic routes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Aromatic Amino Alcohols

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) in ortho or para positions improve catalytic activity in dehydrogenation reactions compared to electron-donating -CH₃ .

- Chirality: Enantiomers like (S)-2-Amino-2-(3-methylphenyl)ethan-1-ol are critical for pharmaceutical intermediates, though specific biological data are lacking in the evidence .

Positional Isomerism: 3-Methyl vs. 4-Methyl Derivatives

The position of the methyl group significantly alters properties:

Biologische Aktivität

2-Amino-2-(3-methylphenyl)ethan-1-ol, also known as m-tolylaminoethanol, is an organic compound with potential biological activity. Its structure includes an amino group and a hydroxyl group, which are crucial for its interactions with biological systems. This article explores its biological activity, focusing on its biochemical effects, molecular mechanisms, and potential therapeutic applications.

- Molecular Formula : C10H15NO

- Molecular Weight : Approximately 165.23 g/mol

- IUPAC Name : 2-Amino-2-(3-methylphenyl)ethan-1-ol

The compound contains a phenyl ring substituted with a methyl group at the meta position, contributing to its unique properties and biological interactions.

Cellular Effects

Research indicates that 2-Amino-2-(3-methylphenyl)ethan-1-ol can influence various cellular processes:

- Cell Signaling : The compound may modulate key signaling pathways by interacting with receptors and enzymes involved in neurotransmission and metabolic processes.

- Gene Expression : Initial studies suggest that it may alter gene expression patterns, potentially impacting cellular metabolism and function.

The exact molecular mechanism of action for 2-Amino-2-(3-methylphenyl)ethan-1-ol remains under investigation. However, it is believed to interact with specific molecular targets through the following means:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.

- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .

Therapeutic Potential

The potential therapeutic applications of 2-Amino-2-(3-methylphenyl)ethan-1-ol are being explored in various contexts:

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is interest in its application for treating conditions such as depression or anxiety.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential for use in treating infections .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Modulation of cell signaling | Interaction with receptors/enzyme | Neurological disorders |

| Alteration of gene expression | Influences cellular metabolism | Antimicrobial applications |

| Enzyme inhibition/activation | Affects metabolic pathways | Therapeutic agent development |

Study on Neurotransmission

A study investigated the effects of 2-Amino-2-(3-methylphenyl)ethan-1-ol on neurotransmitter release in neuronal cell lines. The results indicated that the compound could enhance the release of serotonin, suggesting a potential role in mood regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.